molecular formula C8H15NO2 B13492569 1-(2-Cyclobutyl-1,3-dioxolan-2-yl)methanamine

1-(2-Cyclobutyl-1,3-dioxolan-2-yl)methanamine

Cat. No.: B13492569
M. Wt: 157.21 g/mol
InChI Key: WFQFSNKLSWUHSF-UHFFFAOYSA-N
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Description

1-(2-Cyclobutyl-1,3-dioxolan-2-yl)methanamine is an organic compound with the chemical formula C8H15NO2 It is characterized by a cyclobutyl group attached to a dioxolane ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclobutyl-1,3-dioxolan-2-yl)methanamine typically involves the formation of the dioxolane ring followed by the introduction of the cyclobutyl and methanamine groups. One common method involves the reaction of cyclobutanone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclobutyl-1,3-dioxolan-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-Cyclobutyl-1,3-dioxolan-2-yl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Cyclobutyl-1,3-dioxolan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolan-4-methanamine: Similar in structure but with different substituents on the dioxolane ring.

    (1,3-Dioxolan-2-yl)methanamine: Lacks the cyclobutyl group, leading to different chemical properties and reactivity.

Uniqueness

1-(2-Cyclobutyl-1,3-dioxolan-2-yl)methanamine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic effects. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(2-cyclobutyl-1,3-dioxolan-2-yl)methanamine

InChI

InChI=1S/C8H15NO2/c9-6-8(7-2-1-3-7)10-4-5-11-8/h7H,1-6,9H2

InChI Key

WFQFSNKLSWUHSF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2(OCCO2)CN

Origin of Product

United States

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